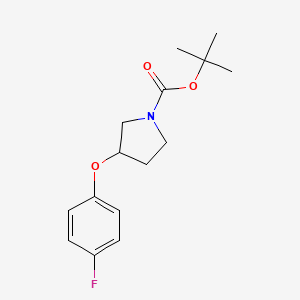
Tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorophenoxy group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving primary amines and diols, often catalyzed by iridium or other transition metal complexes.
Introduction of the 4-Fluorophenoxy Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 4-fluorophenoxy group.
Protection of the Nitrogen Atom: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent synthetic steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simple five-membered nitrogen-containing ring, used as a building block in organic synthesis.
Pyrrolidine-2-one: A derivative with a carbonyl group, known for its biological activity.
Pyrrolidine-2,5-dione: Another derivative with two carbonyl groups, used in medicinal chemistry.
Uniqueness: Tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate is unique due to the presence of the 4-fluorophenoxy group and the Boc protecting group, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C15H20FNO3 |
|---|---|
Poids moléculaire |
281.32 g/mol |
Nom IUPAC |
tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20FNO3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3 |
Clé InChI |
OCESHIJYWOFTKP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














